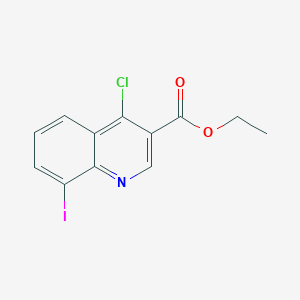

Ethyl 4-chloro-8-iodoquinoline-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 4-chloro-8-iodoquinoline-3-carboxylate is a heterocyclic compound which consists of a quinoline ring system. It is used as a medical intermediate .

Molecular Structure Analysis

The molecular formula of Ethyl 4-chloro-8-iodoquinoline-3-carboxylate is C12H9ClINO2. The InChI code is 1S/C12H9ClINO2/c1-2-17-12(16)8-6-15-11-7(10(8)13)4-3-5-9(11)14/h3-6H,2H2,1H3 .Physical And Chemical Properties Analysis

The molecular weight of Ethyl 4-chloro-8-iodoquinoline-3-carboxylate is 361.56 g/mol. It is a solid at room temperature . The compound should be stored in a dark place, in an inert atmosphere, at 2-8°C .Aplicaciones Científicas De Investigación

Chemical Intermediates

Ethyl 4-chloro-8-iodoquinoline-3-carboxylate is used as a chemical intermediate in various reactions . It is a versatile and attractive building block, and its synthetic application in the successive Williamson ether synthesis with various phenols and in situ ester hydrolysis reaction has been achieved .

Organic Chemistry Transformations

Halomethyl-functionalized quinolines, like Ethyl 4-chloro-8-iodoquinoline-3-carboxylate, have been widely applied as fundamental building blocks to participate in a wide array of chemical transformations in organic chemistry .

Drug-like Small Molecules Synthesis

Considerable synthetic efforts directed toward the application of this class of compounds have been paid to reveal the synthetic potential of these platforms in accessing important drug-like small molecules .

Luminescent Materials Development

Ethyl 4-chloro-8-iodoquinoline-3-carboxylate is used in the development of new quinoline luminescent materials .

Antitrypanosomal Activity

Ethyl 4-chloro-8-iodoquinoline-3-carboxylate has been used as a building block for furnishing new 2-alkylaminomethylquinoline derivatives with potent and more selective antitrypanosomal activity .

Pharmacological Studies

Among haloquinolines, iodoquinolines are well known to be a class of attractive and privileged synthetic targets and are widely used as drug-like chemical probes in pharmacological studies .

Development of Complex Quinoline Derivatives

Iodoquinolines, like Ethyl 4-chloro-8-iodoquinoline-3-carboxylate, are used as versatile intermediates for the development of more complex quinoline derivatives .

Cross-Coupling Reactions

Ethyl 4-chloro-8-iodoquinoline-3-carboxylate is used in cross-coupling reactions, a common method for creating carbon-carbon bonds .

Safety And Hazards

Propiedades

IUPAC Name |

ethyl 4-chloro-8-iodoquinoline-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClINO2/c1-2-17-12(16)8-6-15-11-7(10(8)13)4-3-5-9(11)14/h3-6H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVNZFPUXWUBKAW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C(=C1Cl)C=CC=C2I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClINO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20472947 |

Source

|

| Record name | ethyl 4-chloro-8-iodoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20472947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-chloro-8-iodoquinoline-3-carboxylate | |

CAS RN |

193975-33-6 |

Source

|

| Record name | ethyl 4-chloro-8-iodoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20472947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(9S)-1,4-Dioxaspiro[4.4]nonan-9-yl]methyl acetate](/img/structure/B71790.png)

![2-Methyl-2-[(6-oxo-3,7-dihydropurin-2-yl)amino]propanoic acid](/img/structure/B71819.png)

![1-Oxaspiro[3.5]nonan-7-ol](/img/structure/B71821.png)

![Furo[3,2-b]pyridine-5-carboxamide](/img/structure/B71825.png)